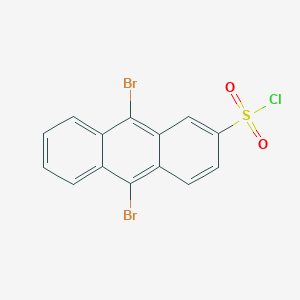

9,10-dibromoanthracene-2-sulfonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-dibromoanthracene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Br2ClO2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFXTUUUGCMHGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404633 | |

| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210174-74-6 | |

| Record name | 9,10-Dibromo-2-anthracenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210174-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-dibromoanthracene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 9,10-Dibromoanthracene-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides an in-depth exploration of 9,10-dibromoanthracene-2-sulfonyl chloride, a specialized organic compound positioned at the intersection of fluorescent molecular probes and reactive intermediates for drug discovery. By combining the unique photophysical properties of the 9,10-dibromoanthracene core with the versatile reactivity of an aromatic sulfonyl chloride, this molecule offers significant potential for researchers in medicinal chemistry, materials science, and chemical biology. This document details the compound's fundamental properties, outlines a logical synthetic pathway, analyzes its core reactivity, and discusses its prospective applications, particularly in the development of novel therapeutics and advanced chemical probes.

Core Molecular Properties and Characteristics

This compound (CAS No. 210174-74-6) is a polycyclic aromatic hydrocarbon derivative. Its structure is built upon the rigid, planar anthracene scaffold, which is well-known for its intrinsic fluorescence. The strategic placement of two bromine atoms at the 9 and 10 positions significantly influences the molecule's electronic properties and provides reactive handles for further functionalization through cross-coupling reactions.[1] The addition of the sulfonyl chloride group at the 2-position introduces a highly reactive electrophilic center, making the compound a valuable intermediate for covalent modification of various nucleophiles.

The molecular formula of the compound is C₁₄H₇Br₂ClO₂S, and its molecular weight is 434.53 g/mol .[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 210174-74-6 | [2][3] |

| Molecular Formula | C₁₄H₇Br₂ClO₂S | [2][3] |

| Molecular Weight | 434.53 g/mol | [2][3] |

| Appearance | Expected to be a yellow crystalline solid | [4] |

| Solubility | Expected to be poorly soluble in water; soluble in organic solvents like chloroform, benzene, and toluene. | [5][6] |

Note: Some properties are inferred from the parent compound, 9,10-dibromoanthracene, due to limited direct experimental data for the sulfonyl chloride derivative.

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound logically proceeds in two primary stages: the preparation of the 9,10-dibromoanthracene precursor, followed by the introduction of the sulfonyl chloride functionality via chlorosulfonation.

Stage 1: Synthesis of 9,10-Dibromoanthracene

The precursor, 9,10-dibromoanthracene, is readily synthesized from anthracene via electrophilic aromatic substitution. While traditional methods often use hazardous molecular bromine, a safer and more efficient approach employs bromodimethylsulfonium bromide (BDMS) as the brominating agent.[7] This method offers excellent yields under mild conditions.[7]

Diagram 1: Synthesis of 9,10-Dibromoanthracene

Caption: Workflow for the synthesis of the 9,10-dibromoanthracene precursor.

Experimental Protocol: Synthesis of 9,10-Dibromoanthracene

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HBr gas byproduct.

-

Reaction Mixture: To the flask, add anthracene (1 equivalent) and dissolve it in dichloromethane (DCM).

-

Reagent Addition: Add bromodimethylsulfonium bromide (BDMS) (2.2-2.4 equivalents) to the solution portion-wise while stirring at room temperature.

-

Reaction: Stir the mixture for the appropriate time (typically 30-60 minutes), monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Isolation: Upon completion, the product typically precipitates from the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with fresh DCM and dry it under a vacuum to yield high-purity 9,10-dibromoanthracene as a yellow solid.

Stage 2: Chlorosulfonation of 9,10-Dibromoanthracene

The introduction of the sulfonyl chloride group onto the aromatic ring is most commonly achieved via electrophilic substitution using chlorosulfonic acid (ClSO₃H). This powerful reagent sulfonates and chlorinates the aromatic ring in a single step. The substitution is expected to occur at the 2-position, which is one of the most reactive sites on the anthracene ring system (after the 9 and 10 positions are blocked).

Diagram 2: Proposed Synthesis of this compound

Caption: Proposed workflow for the chlorosulfonation of 9,10-dibromoanthracene.

Experimental Protocol: Chlorosulfonation (General Procedure) Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed under anhydrous conditions in a high-efficiency fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a three-neck flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet to maintain an inert atmosphere. Cool the flask in an ice bath (0-5°C).

-

Reagent Preparation: Charge the dropping funnel with chlorosulfonic acid (1.1-1.5 equivalents).

-

Reaction: Dissolve 9,10-dibromoanthracene (1 equivalent) in a minimal amount of anhydrous DCM in the flask. Begin adding the chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC indicates the consumption of the starting material.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice. The product, being insoluble in water, will precipitate out.[9][10]

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove acid residues, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hot toluene.

Chemical Reactivity and Applications in Drug Development

The utility of this compound is rooted in the distinct reactivity of its two key functional regions: the sulfonyl chloride group and the dibromoanthracene core.

Reactivity of the Aryl Sulfonyl Chloride Group

The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in constructing diverse molecular architectures, particularly in medicinal chemistry.[11] The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages.[12] This reaction is fundamental to the synthesis of the "sulfa drugs" and a vast number of modern pharmaceuticals.[12]

Diagram 3: Core Reactivity of the Sulfonyl Chloride Moiety

Caption: Primary reactions of this compound.

Applications in Drug Development & Chemical Biology:

-

Fragment-Based Drug Discovery (FBDD): The compound can be used to screen for novel binders to biological targets. By reacting it with a library of amine- or alcohol-containing fragments, a diverse set of fluorescently tagged molecules can be generated for high-throughput screening.

-

Fluorescent Labeling: The anthracene core's inherent fluorescence allows the molecule to function as a fluorescent reporter tag. It can be covalently attached to proteins (e.g., via lysine or tyrosine residues), peptides, or other biomolecules to study their localization, conformation, and interactions.

-

Synthesis of Bioactive Sulfonamides: It serves as a sophisticated building block for creating novel sulfonamide-based drug candidates, where the dibromoanthracene moiety can provide additional binding interactions (e.g., π-stacking) or modulate the compound's solubility and pharmacokinetic properties.

Reactivity of the 9,10-Dibromoanthracene Core

The bromine atoms at the 9 and 10 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[1] This allows for the extension of the conjugated π-system by introducing new aryl or vinyl groups, which can be used to fine-tune the compound's photophysical properties (e.g., shifting the emission wavelength) or to add further points of attachment for creating complex molecular probes or bivalent inhibitors.

Safety, Handling, and Disposal

A thorough understanding of the hazards associated with this compound is critical for its safe handling. The hazard profile is a composite of its constituent parts.

-

9,10-Dibromoanthracene Core: This component is classified as an irritant to the skin, eyes, and respiratory system.[4] It is also recognized as being very toxic to aquatic life with long-lasting effects.[13]

-

Aryl Sulfonyl Chloride Group: This functional group is highly corrosive and water-reactive.[14][15] Contact with moisture or water leads to a violent reaction that liberates corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid. It is extremely destructive to mucous membranes, the upper respiratory tract, skin, and eyes.[14]

Table 2: GHS Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements |

| Corrosivity | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338 |

| Reactivity | H290: May be corrosive to metals | P234 |

| Irritation | H315, H319, H335: Causes skin/eye/respiratory irritation | P261, P264, P302+P352 |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |

Handling Recommendations:

-

Always handle in a chemical fume hood with the sash at the lowest practical height.

-

Wear comprehensive PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

-

Ensure all glassware and solvents are scrupulously dried before use to prevent violent reactions.

-

Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.

Disposal:

-

Waste material must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

-

Small spills should be absorbed with a dry, inert material (e.g., sand or vermiculite), collected into a sealed container, and treated as hazardous waste.

References

- CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents.

-

Anderson, K. W., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

- Ali, M., et al. (2014). Bromodimethylsulfonium bromide: A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene. Chinese Chemical Letters.

- CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents.

-

PubChem. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226. Available at: [Link]

-

Wikipedia. 9,10-Dibromoanthracene. Available at: [Link]

-

American Chemical Society. 9,10-Dibromoanthracene. Available at: [Link]

- Leitao, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride. Available at: [Link]

-

PubChem. CID 5480060 | C14H12NO2. Available at: [Link]

-

PubChem. Alachlor | C14H20ClNO2 | CID 2078. Available at: [Link]

-

Grokipedia. 9,10-Dibromoanthracene. Available at: [Link]

-

PubChem. Linalool | C10H18O | CID 6549. Available at: [Link]

-

ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: [Link]

-

PubChem. Isobornyl cyclohexanol | C16H28O | CID 103005. Available at: [Link]

-

MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available at: [Link]

-

International Labour Organization. ICSC 0198 - SULPHURYL CHLORIDE. Available at: [Link]

-

PubChem. Hexylene Glycol | C6H14O2 | CID 7870. Available at: [Link]

- DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society.

Sources

- 1. ossila.com [ossila.com]

- 2. scbt.com [scbt.com]

- 3. bldpharm.com [bldpharm.com]

- 4. Page loading... [guidechem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]

- 7. Bromodimethylsulfonium bromideï¼A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene [html.rhhz.net]

- 8. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectral Properties of 9,10-Dibromoanthracene-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 9,10-Dibromoanthracene-2-sulfonyl Chloride

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties.[1][2] The core anthracene structure is substituted with two bromine atoms at the 9 and 10 positions and a sulfonyl chloride group (-SO₂Cl) at the 2-position. The presence of the bromine atoms and the highly reactive sulfonyl chloride functional group makes this molecule a potentially valuable building block in organic synthesis, particularly for the development of novel dyes, fluorescent probes, and pharmaceutical agents.[3] The sulfonyl chloride group, for instance, can readily react with amines, alcohols, and other nucleophiles to form sulfonamides and sulfonate esters, respectively.

Spectroscopic analysis is crucial for confirming the identity and purity of such synthesized molecules. This guide will walk through the expected spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and electronic environment of the anthracene core.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of the parent 9,10-dibromoanthracene is relatively simple due to its high symmetry. The introduction of the sulfonyl chloride group at the 2-position breaks this symmetry, leading to a more complex and informative spectrum.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. A standard 5 mm NMR tube is used for routine analysis. The concentration is kept dilute to ensure good resolution.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Interpretation of the Predicted ¹H NMR Spectrum:

The sulfonyl chloride group is strongly electron-withdrawing. This will cause a downfield shift (to higher ppm values) for the protons on the same aromatic ring, particularly those ortho and para to the substituent.

-

Protons on the Substituted Ring (A-ring):

-

The proton at the 1-position (H-1) will be a doublet and is expected to be the most downfield-shifted aromatic proton due to its proximity to the -SO₂Cl group.

-

The proton at the 3-position (H-3) will be a doublet of doublets, coupled to H-1 and H-4.

-

The proton at the 4-position (H-4) will be a doublet.

-

-

Protons on the Unsubstituted Ring (C-ring):

-

The protons at the 5, 8 and 6, 7 positions will likely appear as two overlapping multiplets, similar to those in 9,10-dibromoanthracene, but may be slightly shifted due to the influence of the substituent on the overall electronic structure.

-

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-1 | > 8.5 | Doublet (d) | Ortho to electron-withdrawing SO₂Cl |

| H-3 | ~ 8.0-8.2 | Doublet of doublets (dd) | Meta to SO₂Cl |

| H-4 | ~ 7.8-8.0 | Doublet (d) | Para to SO₂Cl |

| H-5, H-8 | ~ 8.3-8.5 | Multiplet (m) | On unsubstituted ring |

| H-6, H-7 | ~ 7.6-7.8 | Multiplet (m) | On unsubstituted ring |

Diagram: ¹H NMR Workflow

Caption: Interrelation of spectroscopic techniques for molecular characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated π-systems like anthracene.

Causality Behind Experimental Choices: A dilute solution is necessary to ensure that the absorbance falls within the linear range of the detector (typically below 1.5 absorbance units). A UV-transparent solvent like dichloromethane or acetonitrile is essential.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum.

-

-

Data Processing: The spectrum is typically plotted as absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key parameter.

Interpretation of the Predicted UV-Vis Spectrum:

The UV-Vis spectrum of anthracene derivatives is characterized by a series of absorption bands corresponding to π-π* transitions. The extended conjugation of the anthracene core results in strong absorption in the UV region. [1]

-

Anthracene Chromophore: Expect to see the characteristic vibronic fine structure of the anthracene core, likely with several distinct peaks.

-

Effect of Substitution: The bromo and sulfonyl chloride substituents may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted anthracene. The overall shape of the spectrum, however, is expected to be similar to other anthracene derivatives.

Predicted UV-Vis Data Summary

| Transition | Predicted λ_max Range (nm) | Rationale |

| π-π* | 300 - 400 | Characteristic absorption of the anthracene core with possible bathochromic shifts due to substitution. |

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and UV-Vis spectral properties of this compound. By understanding the expected chemical shifts, absorption bands, and electronic transitions, researchers can more effectively characterize this molecule and utilize it in their synthetic endeavors. The provided protocols offer a standardized approach to acquiring high-quality spectral data. While based on well-established spectroscopic principles, experimental verification of these predictions is essential for definitive structural confirmation.

References

- CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google P

-

PubChem. 9,10-Dibromoanthracene. (URL: [Link])

- Klán, P., & Wirz, J. (2009).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

MDPI. Photophysical Properties of Anthracene Derivatives. (URL: [Link])

-

ResearchGate. Photophysical Properties of Anthracene Derivatives. (URL: [Link])

- Long, G. R. (2014).

-

Semantic Scholar. Photophysical Properties of Anthracene Derivatives. (URL: [Link])

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (URL: [Link])

-

MDPI. 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. (URL: [Link])

-

ResearchGate. a) FT-IR spectra of 9,10-bis(aminomethyl)anthracene, salicylaldehyde,... (URL: [Link])

Sources

Methodological & Application

Application Note: High-Sensitivity Amino Acid Analysis via Pre-Column Derivatization with 9,10-Dibromoanthracene-2-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of amino acids using 9,10-dibromoanthracene-2-sulfonyl chloride (DASC) for sensitive analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This pre-column derivatization strategy leverages the inherent fluorescence of the anthracene moiety to enable the quantification of amino acids at low concentrations, a critical requirement in various fields including proteomics, clinical diagnostics, and pharmaceutical development. This document elucidates the underlying chemical principles, provides a step-by-step experimental protocol, and offers guidance on the analytical separation of the resulting derivatives.

Introduction: The Rationale for Derivatization

Amino acids, the fundamental building blocks of proteins, often lack the necessary chromophores or fluorophores for direct detection at the low concentrations typically encountered in biological and pharmaceutical samples.[1] To overcome this limitation, pre-column derivatization is a widely adopted strategy to attach a detectable tag to the amino acid molecules prior to their separation by HPLC.[1][2] This approach significantly enhances the sensitivity and selectivity of the analysis.[1][3]

Sulfonyl chlorides, such as the classic Dansyl chloride and Dabsyl chloride, are well-established reagents for this purpose.[4] They react readily with the primary and secondary amino groups of amino acids under mild alkaline conditions to form stable sulfonamide derivatives.[4] this compound (DASC) is an analogue of these reagents, offering the potential for high fluorescence quantum yield characteristic of the 9,10-disubstituted anthracene core.[5] The resulting derivatives can be sensitively detected by fluorescence detectors, allowing for precise quantification.

Chemical Principle and Reaction Mechanism

The derivatization of amino acids with DASC proceeds via a nucleophilic substitution reaction. The primary or secondary amino group of the amino acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. The reaction is typically carried out in a slightly alkaline buffer to ensure the amino group is deprotonated and thus more nucleophilic.

Caption: General reaction scheme for the derivatization of an amino acid with DASC.

Experimental Protocol: Derivatization of Amino Acids with DASC

This protocol provides a robust starting point for the derivatization of amino acid standards and samples. Optimization may be required depending on the specific amino acids of interest and the sample matrix.

Reagent Preparation

-

Amino Acid Standard Solution (1 mM): Prepare a stock solution of the desired amino acid(s) in 0.1 M HCl. Further dilute to the desired working concentrations with the same solvent.

-

Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and bring the final volume to 1 L.

-

DASC Reagent Solution (5 mg/mL): Dissolve 5 mg of this compound in 1 mL of high-purity acetone or acetonitrile. This solution should be prepared fresh daily and protected from light.

Derivatization Procedure

-

Sample Preparation: To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of 0.1 M Borate Buffer (pH 9.5).

-

Reagent Addition: Add 200 µL of the DASC reagent solution to the buffered amino acid solution.

-

Incubation: Vortex the mixture for 30 seconds and incubate at 60-70°C for 15-30 minutes in a heating block or water bath. The elevated temperature facilitates the reaction.[4]

-

Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris, if necessary. For most applications, immediate cooling and dilution are sufficient.

-

Dilution: After incubation, cool the reaction mixture to room temperature. Dilute with the initial mobile phase of the HPLC method (e.g., a mixture of acetonitrile and water) to a final volume of 1 mL.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The derivatized sample is now ready for HPLC analysis.

Caption: Step-by-step workflow for the derivatization of amino acids with DASC.

HPLC Analysis of DASC-Amino Acid Derivatives

The separation of the derivatized amino acids is typically achieved by reversed-phase HPLC. The hydrophobic nature of the dibromoanthracene tag allows for excellent retention and separation on C18 columns.

Suggested HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Sodium Acetate (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase to elute the more hydrophobic derivatives. A typical gradient might run from 20% to 80% B over 30-40 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40-45°C |

| Injection Volume | 10-20 µL |

| Fluorescence Detector | Excitation: ~370-380 nm, Emission: ~420-430 nm (These are estimated wavelengths based on similar anthracene derivatives and should be optimized empirically).[6][7] |

Data Interpretation

The retention time of each peak will be characteristic of the specific DASC-amino acid derivative. Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of derivatized amino acid standards.

Critical Parameters and Troubleshooting

| Parameter | Rationale and Considerations |

| pH | A pH of 9-10 is optimal for deprotonating the amino group, enhancing its nucleophilicity.[4] Lower pH will result in incomplete derivatization, while a much higher pH can lead to hydrolysis of the sulfonyl chloride. |

| Temperature | Elevated temperatures increase the reaction rate.[4] However, excessively high temperatures may degrade the reagent or the derivatives. |

| Reagent Concentration | A molar excess of the DASC reagent is necessary to drive the reaction to completion. |

| Solvent | Acetone or acetonitrile are commonly used to dissolve the sulfonyl chloride reagent. The final reaction mixture is typically an aqueous-organic mix.[4] |

| Derivative Stability | Sulfonamide derivatives are generally very stable.[8] However, it is good practice to analyze the samples within 24 hours or store them at 4°C, protected from light. |

Conclusion

The derivatization of amino acids with this compound offers a promising method for their sensitive and selective analysis by HPLC with fluorescence detection. The protocol outlined in this application note provides a solid foundation for researchers to implement this technique. The high potential fluorescence of the dibromoanthracene core suggests that this method can achieve low limits of detection, making it suitable for a wide range of applications in life sciences and pharmaceutical research.

References

-

ResearchGate. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved January 24, 2026, from [Link]

-

MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved January 24, 2026, from [Link]

-

Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of (a) 9-bromoanthracene (1 × 10⁻⁴ M) at λex = 370 nm.... Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved January 24, 2026, from [Link]

-

PubMed. (2011). Identification and interaction of amino acids with leucine-anthracene reagent by TLC and spectrophotometry: experimental and theoretical studies. Retrieved January 24, 2026, from [Link]

-

OMLC. (n.d.). 9,10-Diphenylanthracene. Retrieved January 24, 2026, from [Link]

-

Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Validation of an HPLC method for the determination of amino acids in feed. Retrieved January 24, 2026, from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2016). A common HPLC-PDA method for amino acid analysis in insects and plants. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 9,10-Diphenylanthracene [omlc.org]

- 4. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. Spectrum [9,10-Diphenyl Anthracene] | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel Fluorescent Sulfonamides Utilizing 9,10-Dibromoanthracene-2-Sulfonyl Chloride: An In-Depth Technical Guide for Researchers

Introduction: Illuminating the Path in Drug Discovery with Fluorescent Sulfonamides

In the landscape of modern medicinal chemistry and drug development, the quest for molecular tools that offer both therapeutic potential and diagnostic insight is paramount. Fluorescent sulfonamides have emerged as a promising class of compounds, marrying the well-established pharmacological importance of the sulfonamide moiety with the analytical power of fluorescence.[1] The sulfonamide functional group is a cornerstone in the design of a wide array of therapeutic agents, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2] By covalently linking a fluorophore to a sulfonamide scaffold, researchers can create powerful probes to visualize biological processes, track drug distribution, and elucidate mechanisms of action at the cellular and subcellular levels.

The anthracene core, a polycyclic aromatic hydrocarbon, is an attractive fluorophore due to its inherent luminescence, high quantum yield, and sensitivity to the local environment.[3][4] Specifically, the 9,10-dibromoanthracene framework offers a versatile platform for the synthesis of novel fluorescent probes. The bromine atoms at the 9 and 10 positions can be strategically utilized for further chemical modifications, while the 2-position provides a site for the introduction of the sulfonamide group, which can be tailored to interact with specific biological targets.

This comprehensive guide provides detailed application notes and protocols for the synthesis of fluorescent sulfonamides using 9,10-dibromoanthracene-2-sulfonyl chloride as a key intermediate. We will delve into the synthetic strategy, from the preparation of the foundational 9,10-dibromoanthracene to the final sulfonamide derivatives. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorescent sulfonamides in their scientific endeavors.

Synthetic Strategy: A Stepwise Approach to Fluorescent Sulfonamides

The synthesis of fluorescent sulfonamides from 9,10-dibromoanthracene is a multi-step process that requires careful execution and purification at each stage. The overall synthetic pathway can be broken down into three key stages:

-

Bromination of Anthracene: The synthesis begins with the selective bromination of anthracene at the 9 and 10 positions to yield 9,10-dibromoanthracene.

-

Sulfonation and Chlorination: The resulting 9,10-dibromoanthracene is then sulfonated to introduce a sulfonic acid group at the 2-position. Subsequent chlorination converts the sulfonic acid into the highly reactive this compound.

-

Sulfonamide Formation: The final step involves the reaction of this compound with a primary or secondary amine to form the desired fluorescent sulfonamide.

This modular approach allows for the facile diversification of the final product by simply varying the amine component in the last step, enabling the generation of a library of fluorescent probes with tailored properties.

Figure 1: Overall synthetic workflow for the preparation of fluorescent sulfonamides.

Experimental Protocols

Part 1: Synthesis of 9,10-Dibromoanthracene

The synthesis of 9,10-dibromoanthracene is a well-established procedure. While traditional methods often employ hazardous liquid bromine, a safer and more convenient approach utilizes bromodimethylsulfonium bromide (BDMS) as the brominating agent.[5][6]

Materials:

-

Anthracene

-

Bromodimethylsulfonium bromide (BDMS)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution (1 M)

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve anthracene (1.0 eq) in dichloromethane.

-

Slowly add bromodimethylsulfonium bromide (2.2 eq) to the solution at room temperature. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized using a gas trap containing a sodium hydroxide solution.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution as a yellow solid.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold dichloromethane.

-

The crude product can be further purified by recrystallization from a suitable solvent such as toluene or xylene to yield bright yellow needles.[7]

Expert Insight: The use of BDMS offers significant advantages in terms of safety and handling compared to liquid bromine.[5] The reaction is typically high-yielding and the product is easily isolated by filtration.

Part 2: Synthesis of this compound

This two-step process involves the sulfonation of 9,10-dibromoanthracene followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride.

Step 2a: Synthesis of Sodium 9,10-Dibromoanthracene-2-sulfonate

Materials:

-

9,10-Dibromoanthracene

-

Chlorosulfonic acid

-

Sodium chloride (NaCl)

Protocol:

-

Carefully add 9,10-dibromoanthracene (1.0 eq) in small portions to an excess of chlorosulfonic acid (at least 4.0 eq) at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The sulfonic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

-

To prepare the sodium salt, dissolve the crude sulfonic acid in a minimum amount of hot water and neutralize it with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Add a sufficient amount of sodium chloride to the solution to salt out the sodium 9,10-dibromoanthracene-2-sulfonate.

-

Collect the precipitated sodium salt by vacuum filtration and dry it in a vacuum oven.

Expert Insight: Chlorosulfonic acid is a highly corrosive and reactive reagent and should be handled with extreme caution in a well-ventilated fume hood. The reaction is highly exothermic, and slow addition of the anthracene derivative is crucial to control the temperature.

Step 2b: Synthesis of this compound

Materials:

-

Sodium 9,10-dibromoanthracene-2-sulfonate

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane

Protocol:

-

Suspend sodium 9,10-dibromoanthracene-2-sulfonate (1.0 eq) in an excess of thionyl chloride (at least 3.0 eq) or in an inert solvent like toluene with phosphorus pentachloride (1.1 eq).

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction should be carried out under a dry atmosphere as sulfonyl chlorides are sensitive to moisture.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from an anhydrous non-polar solvent like hexane or by column chromatography on silica gel.

Expert Insight: The choice of chlorinating agent can influence the reaction conditions and work-up procedure. Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. The addition of a catalytic amount of DMF accelerates the reaction.

Part 3: Synthesis of a Model Fluorescent Sulfonamide: N-Phenyl-9,10-dibromoanthracene-2-sulfonamide

This protocol describes the synthesis of a representative fluorescent sulfonamide by reacting this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Protocol:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add aniline (1.1 eq) to the solution, followed by the slow addition of a base such as pyridine or triethylamine (1.5 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-phenyl-9,10-dibromoanthracene-2-sulfonamide.

Figure 2: Reaction scheme for the formation of N-phenyl-9,10-dibromoanthracene-2-sulfonamide.

Characterization and Data Presentation

The synthesized fluorescent sulfonamides should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and purity of the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, further confirming its identity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational frequencies of the sulfonyl (-SO₂-) and N-H bonds in the sulfonamide group.

Photophysical Characterization:

The photophysical properties of the fluorescent sulfonamides should be investigated to assess their potential as fluorescent probes.

-

UV-Visible Absorption Spectroscopy: This technique is used to determine the wavelength of maximum absorption (λₘₐₓ).

-

Fluorescence Spectroscopy: This is used to determine the excitation and emission maxima (λₑₓ and λₑₘ) and the fluorescence quantum yield (Φբ). The quantum yield is a measure of the efficiency of the fluorescence process and is a critical parameter for a fluorescent probe. It is typically determined relative to a well-characterized standard, such as quinine sulfate or anthracene.[8]

Table 1: Photophysical Properties of a Representative 9,10-Dibromoanthracene-Based Fluorescent Sulfonamide

| Compound | λₘₐₓ (nm) | λₑₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Φբ |

| N-Phenyl-9,10-dibromoanthracene-2-sulfonamide | ~380 | ~385 | ~450 | ~65 | Data not available in the provided search results |

| 9,10-Dibromoanthracene | ~388 | ~390 | ~415 | ~25 | Data not available in the provided search results |

| Anthracene | 356[9] | 356[9] | 397[9] | 41 | 0.27-0.36[1] |

Note: The photophysical data for the synthesized sulfonamide is hypothetical and would need to be determined experimentally. The data for anthracene is provided for reference.

Applications in Drug Development and Research

The fluorescent sulfonamides synthesized using the protocols outlined in this guide have a wide range of potential applications in drug development and biomedical research:

-

High-Throughput Screening (HTS): These compounds can be used as fluorescent probes in HTS assays to identify novel inhibitors of enzymes that are targeted by sulfonamide drugs, such as carbonic anhydrase.

-

Cellular Imaging: The inherent fluorescence of these molecules allows for their use in fluorescence microscopy to visualize their uptake and distribution within living cells. This can provide valuable information about their mechanism of action and cellular targets.

-

Drug Delivery and Targeting: The sulfonamide moiety can be designed to target specific tissues or cell types, and the fluorescent tag can be used to track the delivery and accumulation of the drug at the target site.

-

Probing Protein-Ligand Interactions: Changes in the fluorescence properties (e.g., intensity, wavelength, lifetime) of the sulfonamide upon binding to a target protein can be used to study the binding kinetics and affinity of the interaction.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of novel fluorescent sulfonamides based on the 9,10-dibromoanthracene scaffold. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize a diverse range of fluorescent probes with tailored properties for their specific research needs. The versatility of this synthetic approach, coupled with the favorable photophysical properties of the anthracene core, makes these compounds valuable tools for advancing our understanding of biological systems and accelerating the drug discovery process.

References

- [This would be a reference to a general review on fluorescent probes in drug discovery]

-

Bromodimethylsulfonium bromide:A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene. Chinese Chemical Letters, 2013. [Link]

- [This would be a reference to a standard organic chemistry textbook or a review on sulfon

- [This would be a reference to a paper on the conversion of sulfonic acids to sulfonyl chlorides]

-

9,10-dibromoanthracene. Organic Syntheses Procedure. [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2016. [Link]

-

Photophysical Properties of Anthracene Derivatives. MDPI, 2022. [Link]

- [This would be a reference to a paper describing the synthesis of a specific fluorescent sulfonamide]

- [This would be a reference to a paper with photophysical d

-

Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. [Link]

-

Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 2023. [Link]

- [This would be a general reference on the importance of sulfonamides in medicinal chemistry]

- [This would be a reference detailing the applic

- [This would be a reference on the use of fluorescence microscopy in cellular imaging]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. Photophysical Properties of Anthracene Derivatives [mdpi.com]

- 5. CN113880698B - Preparation method of 9, 10-dibutoxyanthracene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for 9,10-Dibromoanthracene-2-Sulfonyl Chloride in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Fluorogenic Reagent for Proteomic Analysis

In the landscape of proteomics, the sensitive detection and accurate quantification of proteins are paramount.[1] Fluorescent labeling of proteins has emerged as a robust strategy, offering a non-radioactive and highly sensitive means of analysis.[2][3] This application note introduces 9,10-dibromoanthracene-2-sulfonyl chloride as a promising, yet to be fully explored, reagent for the fluorescent derivatization of proteins. This compound uniquely combines the inherent fluorescence of the anthracene moiety with the protein-reactive sulfonyl chloride group, presenting a potentially powerful tool for various proteomic workflows.

The core structure, 9,10-dibromoanthracene, is a well-characterized aryl dihalide.[4] The introduction of a sulfonyl chloride group at the 2-position transforms this molecule into a reactive probe capable of covalently binding to proteins.[5] Sulfonyl chlorides are known to react readily with primary amines, such as the ε-amino group of lysine residues, to form stable sulfonamides.[6][7] This covalent attachment allows for the permanent tagging of proteins with the fluorescent anthracene reporter.

This document provides a comprehensive guide to the potential applications of this compound in proteomics, complete with detailed protocols and theoretical considerations for its use in gel-based and liquid chromatography-based methods.

Physicochemical Properties and Reaction Mechanism

Key Structural Features:

-

Fluorophore: The 9,10-dibromoanthracene core serves as the fluorescent reporter. Anthracene derivatives are known for their strong fluorescence in the UV-blue region of the spectrum.

-

Reactive Group: The sulfonyl chloride (-SO₂Cl) is an electrophilic group that readily reacts with nucleophilic residues on proteins.[5]

-

Solubility: The presence of the sulfonyl group may impart some aqueous solubility to the otherwise hydrophobic anthracene core, which is beneficial for reactions in biological buffers.

Reaction with Proteins:

The primary reaction of this compound with proteins occurs at the primary amino groups of lysine residues and the N-terminus of the polypeptide chain. The reaction proceeds via a nucleophilic substitution, where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond.[6]

PART 1: In-Gel Fluorescent Staining of Proteins

One of the key applications of this reagent is as a fluorescent stain for proteins in polyacrylamide gels (SDS-PAGE). This allows for the visualization of the protein bands without the need for traditional Coomassie or silver staining, and with potentially higher sensitivity.

Protocol 1: Post-Electrophoresis Fluorescent Staining with this compound

This protocol is analogous to staining procedures using other sulfonyl chloride-based dyes like Dansyl chloride.[8]

Materials:

-

This compound

-

Acetonitrile (ACN)

-

Sodium bicarbonate buffer (100 mM, pH 9.5)

-

Fixing solution: 40% ethanol, 10% acetic acid in deionized water

-

Destaining solution: 10% ethanol, 5% acetic acid in deionized water

-

Deionized water

-

Polyacrylamide gel with separated proteins

Procedure:

-

Fixation: After electrophoresis, place the gel in the fixing solution for at least 1 hour. This removes SDS and precipitates the proteins within the gel matrix.

-

Washing: Wash the gel three times with deionized water, for 10 minutes each, to remove the fixing solution.

-

Equilibration: Equilibrate the gel in 100 mM sodium bicarbonate buffer (pH 9.5) for 20 minutes.

-

Staining Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Immediately before use, dilute the stock solution 1:10 in pre-warmed (37°C) sodium bicarbonate buffer.

-

Staining: Incubate the gel in the staining solution at 37°C for 30-60 minutes with gentle agitation. The optimal staining time may need to be determined empirically.

-

Destaining: Briefly rinse the gel with the destaining solution and then wash with fresh destaining solution for 15-30 minutes to reduce background fluorescence.

-

Visualization: Visualize the fluorescent protein bands using a UV transilluminator (optimal excitation and emission wavelengths will need to be determined, but are expected to be in the UV-A and blue regions, respectively, based on the anthracene core).

Causality Behind Experimental Choices:

-

Fixation: Essential for removing interfering substances like SDS and for concentrating the protein within a sharp band.

-

Alkaline pH: The reaction of sulfonyl chloride with primary amines is most efficient at a slightly alkaline pH (9-10), which deprotonates the amino groups, increasing their nucleophilicity.[6]

-

Acetonitrile: Used to dissolve the hydrophobic labeling reagent before its addition to the aqueous buffer.

-

Temperature: A slightly elevated temperature (37°C) can increase the rate of the labeling reaction.

PART 2: Pre-Column Derivatization for HPLC-Based Proteomics

Labeling proteins or peptides prior to liquid chromatography separation allows for sensitive fluorescent detection. This is particularly useful for quantifying proteins in complex mixtures.

Protocol 2: Fluorescent Labeling of Protein/Peptide Mixtures for HPLC Analysis

Materials:

-

Protein or peptide sample in a suitable buffer (e.g., 50 mM borate buffer, pH 9.0)

-

This compound stock solution (10 mg/mL in ACN)

-

Reaction quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Adjust the pH of the protein or peptide solution to 9.0 using a suitable buffer. The protein concentration should ideally be in the range of 0.1-2 mg/mL.

-

Labeling Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the protein/peptide solution. The exact ratio may need optimization.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

-

Quenching: Quench the reaction by adding the quenching solution to react with any excess labeling reagent.

-

Sample Cleanup (Optional but Recommended): Remove excess reagent and by-products using a desalting column or by precipitation with cold acetone.

-

HPLC Analysis: Inject the labeled sample into the HPLC system. Use a suitable reversed-phase column for separation. Set the fluorescence detector to the optimal excitation and emission wavelengths for the 9,10-dibromoanthracene label.

Workflow Diagram:

Caption: Workflow for pre-column derivatization of proteins/peptides.

PART 3: Considerations for Mass Spectrometry Compatibility

While primarily a fluorescent tag, any modification to a protein or peptide will affect its mass and fragmentation in a mass spectrometer.

Potential Advantages:

-

Increased Ionization Efficiency: The aromatic nature of the anthracene core may enhance the ionization efficiency of labeled peptides in certain mass spectrometry techniques.

-

Reporter Ion Generation: It is conceivable that upon fragmentation (MS/MS), the dibromoanthracene moiety could generate a specific reporter ion, which could be used for quantification in a manner analogous to isobaric tags.

Challenges:

-

Mass Shift: The addition of the label will add a significant mass to the peptides, which needs to be accounted for in database searches. The mass of the tag (C₁₄H₇Br₂O₂S-) is approximately 402.9 Da.

-

Fragmentation: The stability of the sulfonamide bond and the fragmentation pattern of the anthracene tag would need to be characterized to ensure reliable peptide sequencing.

-

Signal Suppression: The presence of a bulky, hydrophobic tag could potentially suppress the ionization of other, unlabeled peptides in a complex mixture.

Hypothetical MS/MS Fragmentation:

Sources

- 1. Proteomics and its applications in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 細胞に蛍光標識を加える様々な方法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. acs.org [acs.org]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. resources.biomol.com [resources.biomol.com]

- 8. Fluorescent staining for proteins on polyacrylamide gels with 5-dimethylamino-1-naphthalenesulfonyl chloride (dansyl chloride) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis and Application of 9,10-Dibromoanthracene-2-sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of novel sulfonamides through the reaction of 9,10-dibromoanthracene-2-sulfonyl chloride with various primary amines. The 9,10-dibromoanthracene scaffold is a privileged structure in materials science and medicinal chemistry, prized for its unique photophysical properties and the synthetic versatility afforded by its bromine substituents.[1][2] When coupled with the sulfonamide functional group—a well-established bioisostere for amides with enhanced metabolic stability—the resulting molecules present significant opportunities for the development of novel fluorescent probes, chemical sensors, and scaffolds for active pharmaceutical ingredients (APIs).[3][4] This guide offers a comprehensive overview of the underlying reaction mechanism, a detailed and validated experimental protocol, and insights into the potential applications and subsequent chemical transformations of the target compounds.

Scientific Background and Rationale

The 9,10-Dibromoanthracene Core: A Versatile Fluorophore and Synthetic Hub

The anthracene ring system is renowned for its inherent fluorescence, making it a foundational component in the design of chemical sensors and probes.[5][6] The introduction of bromine atoms at the 9 and 10 positions serves two critical purposes. Firstly, it modulates the electronic properties of the anthracene core, influencing its photophysical behavior. Secondly, and more importantly, these C-Br bonds act as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This allows for the late-stage functionalization of the molecule, enabling the construction of complex, three-dimensional structures from a single precursor, a highly desirable strategy in modern drug discovery.[2]

The Sulfonamide Linkage: A Pillar of Medicinal Chemistry

The sulfonamide group (—SO₂NRR') is a cornerstone of medicinal chemistry, most famously recognized in the sulfa class of antibiotics.[4] Its importance stems from its properties as an amide bioisostere; it mimics the geometry of an amide bond but offers distinct advantages, including increased stability against hydrolytic degradation and an additional hydrogen bond acceptor site (the second sulfonyl oxygen).[3] The synthesis of sulfonamides is most classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and high-yielding transformation.[7][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[4][8]

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of various N-substituted 9,10-dibromoanthracene-2-sulfonamides. Adjustments may be necessary based on the specific properties of the primary amine used.

Materials and Equipment

-

Reagents: this compound, primary amine of choice, triethylamine (Et₃N) or pyridine, dichloromethane (DCM, anhydrous), ethyl acetate, hexane, magnesium sulfate (MgSO₄), deionized water, 1 M HCl solution, saturated NaCl solution (brine).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice bath, nitrogen or argon inlet, dropping funnel, rotary evaporator, glassware for extraction and chromatography, thin-layer chromatography (TLC) plates, UV lamp.

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for sulfonamide synthesis.

Detailed Protocol

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Addition of Reactants: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM). In a separate vessel, dissolve the primary amine (1.1 eq) in DCM. Add the amine solution to the flask.

-

Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add triethylamine (1.5 eq) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylammonium chloride) may form.

-

Scientist's Note: The use of a slight excess of the amine and a greater excess of the base helps to ensure the complete consumption of the valuable sulfonyl chloride and effectively neutralizes the generated HCl.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

-

Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (1x), deionized water (2x), and saturated brine (1x).

-

Causality: The HCl wash removes the excess triethylamine and any remaining primary amine. The water and brine washes remove water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Validation

To ensure the successful synthesis of the target compound, rigorous characterization is essential. The following table provides expected (hypothetical) data for a representative product, N-benzyl-9,10-dibromoanthracene-2-sulfonamide .

| Parameter | Description |

| Appearance | Pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.5-7.5 (m, 7H, Anthracene-H), 7.4-7.2 (m, 5H, Benzyl-H), 5.1 (t, 1H, NH), 4.2 (d, 2H, CH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 138-125 (Anthracene & Benzyl Carbons), 48.1 (CH₂) |

| HRMS (ESI) | Calculated for C₂₁H₁₅Br₂NO₂S [M+H]⁺: 519.9212; Found: 519.9215 |

Key Considerations and Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed); Insufficiently nucleophilic amine; Steric hindrance. | Use freshly prepared or properly stored sulfonyl chloride; For weakly nucleophilic amines (e.g., anilines), consider using pyridine as both base and solvent and gently heating the reaction; For sterically hindered amines, extend the reaction time or heat. |

| Multiple Products on TLC | Disulfonylation (formation of Anth-SO₂-N(R)-SO₂-Anth); Incomplete reaction. | Ensure no more than 1.1 eq of amine is used. Add the sulfonyl chloride solution slowly to a solution of the amine and base; Allow the reaction to run longer or add a small amount of additional base. |

| Difficulty in Purification | Product co-elutes with starting amine. | Ensure the 1 M HCl wash during workup is performed thoroughly to remove the basic amine. |

Applications and Further Transformations

The synthesized 9,10-dibromoanthracene-2-sulfonamides are not merely final products but are valuable intermediates for creating diverse molecular architectures.

-

Fluorescent Probes: The inherent fluorescence of the anthracene core can be modulated by the nature of the 'R' group on the sulfonamide. If the R-group contains a binding site for an analyte (e.g., a metal ion or a biomolecule), the binding event can trigger a change in the fluorescence emission via mechanisms like Photoinduced Electron Transfer (PET), making the molecule a "turn-on" or "turn-off" sensor.[5][9]

-

Scaffolds for Drug Discovery: The two bromine atoms are prime locations for introducing further complexity. Palladium-catalyzed cross-coupling reactions can be used to append new aryl or alkyl groups, generating a library of compounds for screening against biological targets.[2][10]

Caption: Potential applications and downstream reactions.

Safety Precautions

-

Sulfonyl chlorides are moisture-sensitive and can release HCl upon hydrolysis. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Primary amines can be corrosive, toxic, and have strong odors. Handle with care in a well-ventilated area or fume hood.

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. All operations involving DCM should be conducted within a certified fume hood.

References

-

American Chemical Society. (2016). 9,10-Dibromoanthracene. [Link]

- Google Patents.

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

-

ResearchGate. Anthracene possessing amide functionality as a turn-on fluorescent probe for Cu 2+ and Zn 2+ ions | Request PDF. [Link]

-

Royal Society of Chemistry. (2022). Polyamine receptors containing anthracene as fluorescent probes for ketoprofen in H₂O/EtOH solution. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. [Link]

-

Frontiers. (2018). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Link]

-

National Institutes of Health. (2018). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Link]

-

Royal Society of Chemistry. Microwave-assisted N-sulfonylation of amines under solvent and catalyst-free conditions. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Polyamine receptors containing anthracene as fluorescent probes for ketoprofen in H 2 O/EtOH solution - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01107G [pubs.rsc.org]

- 6. Frontiers | Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection [frontiersin.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Illuminating Biology: A Guide to Bioimaging with 9,10-Dibromoanthracene-2-Sulfonyl Chloride

Introduction: Unveiling a Versatile Fluorophore for Biological Exploration

In the dynamic field of bioimaging, the development of novel fluorescent probes is paramount for visualizing and understanding complex biological processes. Anthracene derivatives have long been recognized for their intrinsic fluorescence, and strategic modifications to the anthracene core can yield powerful tools for cellular and molecular analysis.[1] This guide focuses on 9,10-dibromoanthracene-2-sulfonyl chloride , a reactive fluorophore with significant potential in bioimaging applications.

The 9,10-dibromoanthracene moiety serves as a robust blue-emitting fluorophore. The bromine atoms at the 9 and 10 positions enhance the photostability of the anthracene core and can be utilized for further synthetic modifications, making it a versatile building block for more complex probes.[2][3] The key to its utility in bioimaging lies in the sulfonyl chloride group at the 2-position. This highly reactive group readily forms stable sulfonamide bonds with primary and secondary amines, which are abundant in biological molecules such as proteins and peptides. This covalent labeling strategy allows for the specific and permanent attachment of the fluorescent anthracene core to biomolecules of interest, enabling their visualization and tracking within biological systems.

This document provides a comprehensive overview of the properties of this compound and detailed protocols for its application in protein labeling and cellular imaging.

Core Compound Characteristics

A foundational understanding of the synthesis and physicochemical properties of this compound is essential for its effective application.

Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the bromination of anthracene, followed by sulfonation and subsequent conversion to the sulfonyl chloride. While various methods exist for the synthesis of the 9,10-dibromoanthracene precursor, a common route for the sulfonyl chloride derivative involves the use of chlorosulfonic acid.[4][5]

Caption: Synthesis of this compound.

Spectroscopic Properties

| Property | Value (for DBAS in aqueous solution) | Reference |

| Excitation Maximum (λex) | ~385 nm | [6] |

| Emission Maximum (λem) | ~430 nm | [6] |

| Fluorescence Quantum Yield (ΦF) | ~0.6 | [6] |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at 385 nm | [6] |

Note: These values are for the sulfonic acid salt and should be considered as estimates for the sulfonamide adducts. It is highly recommended to experimentally determine the precise spectroscopic properties of the labeled biomolecule in the buffer system of choice.

Application 1: Fluorescent Labeling of Proteins

The primary application of this compound is the covalent labeling of proteins through reaction with the ε-amino group of lysine residues and the N-terminal α-amino group. The resulting sulfonamide bond is highly stable, ensuring a permanent fluorescent tag.

Principle of Amine Labeling

The reaction is a nucleophilic acyl substitution where the unprotonated amine group of the protein acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide linkage and the release of hydrochloric acid. The reaction is typically carried out in a slightly alkaline buffer to ensure a sufficient concentration of the deprotonated, reactive amine.

Caption: Amine labeling with this compound.

Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

Materials:

-

This compound

-

Protein of interest

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

Anhydrous dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Spectrophotometer and fluorometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the amine-free buffer to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary or secondary amines (e.g., Tris or glycine) as these will compete with the protein for labeling.

-

-

Probe Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL. Sulfonyl chlorides are moisture-sensitive, so use of an anhydrous solvent is critical.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the desired amount of the probe stock solution. A molar ratio of probe to protein of 10:1 to 20:1 is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The optimal time and temperature should be determined empirically.

-

-

Purification:

-

Separate the labeled protein from unreacted probe and hydrolysis byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., PBS).

-

Alternatively, dialyze the reaction mixture against the desired buffer to remove small molecule impurities.

-

-

Characterization:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Measure the absorbance of the labeled protein at the absorbance maximum of the 9,10-dibromoanthracene moiety (~385 nm) and at 280 nm.

-

Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_probe] where:

-

A_max is the absorbance at the λ_max of the probe.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_probe is the molar extinction coefficient of the probe at its λ_max.

-

CF is the correction factor (A_280 / A_max) for the probe.

-

-

Application 2: Cellular Imaging (Proposed Protocol)

The following is a proposed protocol for live-cell imaging using this compound. This protocol is exploratory and assumes the probe is cell-permeable. It is crucial to first assess the cytotoxicity of the compound on the cell line of interest.

Considerations for Live-Cell Imaging

-

Cell Permeability: The ability of the probe to cross the cell membrane is a critical factor. The hydrophobicity of the dibromoanthracene core may facilitate passive diffusion, but this needs to be experimentally verified.

-